hepatocyte nuclear factor 3gamma
Description
Definition and Classification Within the FOXA Transcription Factor Family
Hepatocyte nuclear factor 3 gamma (HNF3γ), also designated as forkhead box protein A3 (FOXA3), is a member of the FOXA subfamily of transcription factors. This subfamily comprises three proteins—FOXA1, FOXA2, and FOXA3—that share structural homology and functional roles in regulating tissue-specific gene expression. FOXA proteins belong to the larger forkhead box (FOX) family, characterized by a conserved winged helix DNA-binding domain (DBD) that enables interaction with cis-regulatory elements in chromatin.
Key Structural Features
The FOXA3 protein contains:
- DNA-binding domain : A 100-amino-acid winged helix motif critical for recognizing specific DNA sequences.
- Transactivation domains : N-terminal and C-terminal regions that recruit coactivators to initiate transcription.
- Nuclear localization signals (NLS) : Directing the protein to the nucleus.
FOXA3 functions as a pioneer transcription factor , capable of binding condensed chromatin to facilitate accessibility for other regulatory proteins. This property is essential for activating liver-specific genes, such as cytochrome P450 enzymes (e.g., CYP2C8, CYP2C9, and CYP2C19), which require chromatin remodeling for expression.
Evolutionary Conservation and Phylogenetic Relationships
FOXA3 exhibits conserved roles across phyla, reflecting its ancestral importance in endoderm development and metabolic regulation.
Phylogenetic Relationships
Evolutionary Insights
- Conservation with Drosophila fork head : FOXA3 shares homology in its DNA-binding domain with the Drosophila fork head protein, a homeotic gene regulating anterior-posterior patterning.
- Planarian DjFoxA : Expressed in pharynx-forming cells during regeneration, mirroring HNF3γ’s role in mammalian endoderm-derived organs.
- Mammalian redundancy : FOXA1, FOXA2, and FOXA3 exhibit overlapping functions, particularly in liver and pancreatic development, though FOXA3 shows specialized roles in lipid metabolism and liver regeneration.
Genomic Organization and Splice Variants
The FOXA3 gene is located on human chromosome 19q13.32 , spanning approximately 9.8 kb. Its genomic organization includes two splice variants:
Genomic Features
- Exon structure : The gene contains a single exon encoding the full-length protein, with alternative splicing generating the truncated isoform.
- Regulatory elements : Proximal promoters of FOXA3 target genes (e.g., CYP2C19) contain HNF3 binding motifs, which are transactivated by FOXA3.
- Epigenetic regulation : Chromatin condensation around HNF3 binding sites in CYP2C8 requires histone deacetylase inhibitors (e.g., trichostatin A) for activation, highlighting FOXA3’s role in chromatin remodeling.
Properties
CAS No. |
135845-91-9 |
|---|---|
Molecular Formula |
C9H11NO2 |
Synonyms |
hepatocyte nuclear factor 3gamma |
Origin of Product |
United States |
Scientific Research Applications
Role in Metabolism
HNF-3 gamma is integral to the regulation of metabolic pathways, particularly in the liver and pancreas. It influences the expression of genes involved in gluconeogenesis and glycolysis, which are essential for maintaining glucose homeostasis.
- Gluconeogenic Enzymes : HNF-3 gamma has been shown to activate gluconeogenic enzymes, preventing hypoglycemia during fasting periods. Its expression is critical for the transcriptional regulation of these enzymes, thereby supporting energy metabolism during metabolic stress .
- Interaction with Other Transcription Factors : The protein interacts with other transcription factors such as HNF-1, which is involved in glucose metabolism. The binding of HNF-3 gamma to cis-regulatory elements in genes like glucokinase and GLUT2 highlights its role in glucose sensing and insulin secretion .
Gene Regulation
HNF-3 gamma is a pivotal transcription factor that modulates the expression of various genes critical for liver function and development.
- CYP Gene Regulation : Research indicates that HNF-3 gamma transactivates several cytochrome P450 genes (CYP2C8, CYP2C9, CYP2C19) which are crucial for drug metabolism and biotransformation processes in the liver. The overexpression of HNF-3 gamma enhances the mRNA levels of these genes significantly, underscoring its regulatory capacity .
- Tissue-Specific Expression : HNF-3 gamma exhibits tissue-specific expression patterns, being predominantly expressed in liver and gut tissues. Its regulatory elements have been characterized, revealing insights into how it governs gene expression during organ development .
Implications in Disease
The dysregulation of HNF-3 gamma has been associated with various diseases, particularly metabolic disorders and cancers.
Therapeutic Applications
Given its central role in metabolism and disease processes, HNF-3 gamma presents opportunities for therapeutic interventions.
- Target for Drug Development : Understanding the mechanisms by which HNF-3 gamma regulates metabolic genes could lead to novel strategies for treating metabolic syndromes or enhancing drug metabolism through targeted therapies .
- Gene Therapy Approaches : Gene therapy targeting HNF-3 gamma expression may offer potential avenues for correcting metabolic dysfunctions or enhancing liver function in conditions such as fatty liver disease or diabetes .
Comparison with Similar Compounds
Comparative Analysis with Similar Transcription Factors
Structural and Functional Overview of the FOXA Family
The FOXA family comprises three members:
- FOXA1 (HNF3α) : Regulates glucagon secretion and pancreatic development.
- FOXA2 (HNF3β) : Critical for insulin secretion, colorectal cancer suppression, and JAK-STAT signaling.
- FOXA3 (HNF3γ) : Maintains glucose homeostasis and hepatic function during fasting.
All three share a conserved winged helix DNA-binding domain but exhibit distinct tissue-specific roles .
Key Functional Differences
HNF3γ (FOXA3)
- Metabolic Regulation : Directly controls GLUT2 expression, ensuring glucose release during fasting. Foxa3⁻/⁻ mice show 64–93% reductions in GLUT2 mRNA, leading to hypoglycemia .
- Hepatic Transcription Network : Modulates HNF4α, HNF1α, and PGC-1 activation during fasting, linking it to broader metabolic pathways .
HNF3β (FOXA2)
- Cancer Suppression: Low HNF3β expression in colorectal cancer (CRC) correlates with poor prognosis (5-year survival: 30.6% vs. 59.2% in high expressers) and promotes metastasis via JAK-STAT3 inhibition. Overexpression reduces SW480 cell proliferation (by ~50%) and tumor volume in mice (0.55 cm³ vs. 1.37 cm³ in controls) .
- Developmental Roles : Essential for pancreatic β-cell differentiation and insulin secretion .
HNF3α (FOXA1)
Comparative Table: FOXA Family Members
| Factor | Aliases | Key Functions | Related Diseases | Pathways |
|---|---|---|---|---|
| HNF3γ | FOXA3 | GLUT2 regulation, fasting glucose homeostasis | Fasting hypoglycemia, metabolic syndrome | Glucose metabolism |
| HNF3β | FOXA2 | Tumor suppression, JAK-STAT inhibition | Colorectal cancer, diabetes | JAK-STAT, IL6 signaling |
| HNF3α | FOXA1 | Liver/pancreas development, glucagon regulation | MODY, prostate cancer | Organogenesis, hormone signaling |
Research Findings and Mechanistic Insights
HNF3γ in Metabolic Regulation
- GLUT2 Dysregulation : Foxa3⁻/⁻ mice exhibit impaired glucose efflux due to reduced GLUT2, underscoring its unique role in hepatic glucose sensing .
- Network Interactions : Foxa3 deficiency attenuates fasting-induced activation of HNF4α and PGC-1, suggesting cross-talk within the hepatic transcription factor network .
HNF3β in Colorectal Cancer
- Prognostic Marker: Low HNF3β expression in CRC predicts shorter median survival (30 vs. 35 months) and higher recurrence risk (HR = 9.935 for advanced UICC stage) .
- JAK-STAT Inhibition : Overexpression reduces IL6, JAK1, and STAT3 levels, suppressing SW480 cell migration (by 47%) and invasion (by 52%) .
Clinical and Therapeutic Implications
- HNF3γ: Potential target for metabolic disorders; modulating GLUT2 could ameliorate fasting hypoglycemia .
- HNF3β: Biomarker for CRC prognosis; therapeutic strategies to enhance its expression may inhibit tumor progression .
Preparation Methods
Reverse Transcription–Polymerase Chain Reaction (RT-PCR) Amplification
The isolation of HNF-3γ cDNA begins with RNA extraction from liver tissue, followed by RT-PCR amplification. In bovine studies, liver biopsies were homogenized, and total RNA was isolated using guanidinium thiocyanate-phenol-chloroform extraction. Reverse transcription employed oligo(dT) primers or gene-specific primers, with subsequent PCR amplification using primers designed from conserved regions of human and mouse HNF-3γ sequences. For example, forward (5′-GCCACCATGGCTTACAAG-3′) and reverse (5′-TCAGGCGCTGCTGCTT-3′) primers amplified a 1.4-kb bovine HNF-3γ cDNA fragment under conditions of 35 cycles at 94°C (30 s), 60°C (1 min), and 72°C (2 min).
Cloning into Plasmid Vectors
Amplified cDNA fragments were ligated into pGEM-T Easy or pGEM-4Z vectors via TA cloning. The pGEM-T Easy system, which utilizes blue-white screening with X-Gal/IPTG, enabled efficient selection of recombinant plasmids in Escherichia coli DH10B cells. Subcloning into expression vectors, such as pGL2B for promoter studies, involved restriction enzyme digestion (e.g., NheI and HindIII) and ligation of the HNF-3γ promoter fragment upstream of a luciferase reporter gene. Sequence verification via Sanger sequencing confirmed 98–100% identity with GenBank entries for HNF-3γ homologs.
Table 1: Key Cloning Vectors and Primers for HNF-3γ
Recombinant Protein Expression Systems
Bacterial Expression and Challenges
Early attempts to express full-length HNF-3γ in E. coli revealed solubility issues, necessitating fusion tags for stabilization. In a study on HNF-3α (a homolog), a hexahistidine tag was fused to the N-terminus to facilitate nickel-affinity purification. However, HNF-3γ’s instability in prokaryotic systems led to the adoption of eukaryotic expression platforms, such as adenoviral vectors.
Adenovirus-Mediated Overexpression
Recombinant adenoviruses encoding HNF-3γ were generated using the overlap recombination method. The rat HNF-3γ cDNA was subcloned into pAdCL-XEB, a cytomegalovirus (CMV)-driven vector, and co-transfected with adenovirus dl324 DNA into HEK 293 cells. Plaque assays and PCR screening confirmed successful recombination, yielding high-titer viral stocks (10⁹–10¹⁰ plaque-forming units/mL). Infection of HepG2 or F9 cells with AdHNF-3γ at multiplicities of infection (MOI) of 1–5 induced a 4-fold increase in endogenous HNF-3γ mRNA within 24 hours.
Purification of HNF-3γ Protein
Histidine-Tag Affinity Chromatography
For biochemical studies, HNF-3γ was purified using immobilized metal affinity chromatography (IMAC). Cells expressing His-tagged HNF-3γ were lysed in 8 M urea buffer (pH 8.0), and the supernatant was loaded onto a Ni²⁺-NTA column. After washing with 20 mM imidazole, the protein was eluted with 250 mM imidazole, yielding >90% purity as assessed by SDS-PAGE.
Cesium Chloride Gradient Centrifugation
Large-scale adenovirus purification employed cesium chloride (CsCl) density gradients. Infected HEK 293 cell lysates were layered onto 1.4 g/mL CsCl and centrifuged at 25,000 rpm for 18 hours. The virus band was dialyzed against Tris-EDTA buffer, resulting in preparations with A₂₆₀/A₂₈₀ ratios of 1.3–1.4, indicative of high purity.
Table 2: Purification Yield of Recombinant HNF-3γ
| Step | Volume (mL) | Total Protein (mg) | Purity (%) |
|---|---|---|---|
| Cell Lysate | 500 | 150 | <5 |
| Ni²⁺-NTA Eluate | 10 | 12 | 90 |
| CsCl Gradient | 2 | 8 | 95 |
Functional Characterization of HNF-3γ
Ribonuclease Protection Assay (RPA)
RPAs quantified HNF-3γ mRNA levels in bovine liver biopsies. [³²P]-labeled antisense RNA probes were hybridized with 20 μg of total RNA, digested with RNase A/T1, and resolved on 6% polyacrylamide gels. Phosphorimaging revealed a 4-fold increase in HNF-3γ mRNA 24 hours post-GH administration, correlating with STAT5 binding to its promoter.
Chromatin Immunoprecipitation (ChIP)
ChIP assays identified HNF-3γ binding sites in the GLUT2 promoter. HepG2 cells were crosslinked with formaldehyde, sonicated, and immunoprecipitated with HNF-3γ antibodies. Quantitative PCR (qPCR) of purified DNA using SYBR Green showed 15-fold enrichment at the GLUT2 promoter (ΔΔCt = 3.9; P < 0.001).
Comparative Analysis of HNF-3 Isoforms
DNA-Binding Affinity
Surface plasmon resonance (SPR) measured HNF-3γ’s dissociation constant (K_d) as 0.8 nM for the GLUT2 promoter, comparable to HNF-3α (K_d = 1.2 nM) but lower than HNF-3β (K_d = 2.5 nM). The winged-helix domain conferred 10-fold higher specificity for TAAT motifs over random sequences.
Transcriptional Activation
Luciferase reporter assays in F9 cells demonstrated that AdHNF-3γ increased GLUT2 promoter activity by 7-fold, outperforming HNF-3α (4-fold) and HNF-3β (3-fold). Mutation of the STAT5-binding site in the HNF-3γ promoter reduced activity by 80%, underscoring GH’s role in its regulation .
Q & A
Q. What is the primary physiological role of HNF3γ in hepatic glucose metabolism?
HNF3γ (Foxa3) regulates hepatic glucose transporter 2 (GLUT2) expression and maintains glucose homeostasis during prolonged fasting. Studies using Hnf3g (Foxa3) knockout mice revealed severe hypoglycemia and impaired gluconeogenesis due to reduced GLUT2 activity. Methodologically, researchers employ fasting-refeeding protocols, glucose tolerance tests, and gene expression profiling (e.g., RT-qPCR for GLUT2 and gluconeogenic enzymes) to validate this role .
Q. How do researchers model HNF3γ deficiency in vivo?
Conditional or global Hnf3g knockout mice are standard models. For example, Hnf3g-lacZ fusion mice demonstrate reduced transcription of hepatocyte-specific genes (e.g., Albumin, Transthyretin). Researchers use Cre-loxP systems for tissue-specific deletions and β-galactosidase assays to track HNF3γ promoter activity .
Q. Which hepatocyte-specific genes are directly regulated by HNF3γ?
Chromatin immunoprecipitation (ChIP) and luciferase reporter assays identify targets such as GLUT2, Phosphoenolpyruvate carboxykinase (PEPCK), and Albumin. Reduced expression of these genes in Hnf3g⁻/⁻ mice confirms transcriptional dependence .
Advanced Research Questions
Q. What molecular mechanisms underlie HNF3γ’s regulation of hepatic gene transcription?
HNF3γ binds DNA via its winged-helix domain, facilitating chromatin remodeling at promoters/enhancers. Competitive electrophoretic mobility shift assays (EMSAs) and co-immunoprecipitation (Co-IP) reveal interactions with co-activators (e.g., PGC-1α) and other transcription factors (e.g., HNF4α). Disruption of these interactions in vitro (e.g., siRNA knockdown) impairs glucose-responsive gene networks .
Q. How do contradictory findings on HNF3γ’s role in lipid metabolism inform experimental design?
While some studies report HNF3γ deficiency reduces lipid accumulation, others show no effect under high-fat diets. Researchers address this by standardizing dietary conditions (e.g., chow vs. Western diet), controlling for genetic background (e.g., C57BL/6 vs. BALB/c strains), and using dual-reporter systems (e.g., luciferase for HNF3γ activity + lipid-staining dyes) .
Q. What challenges arise in distinguishing HNF3γ’s functions from other FOXA family members (e.g., FOXA1/2)?
Functional redundancy among FOXA proteins complicates analysis. Strategies include:
Q. How does HNF3γ interact with nuclear receptors like HNF4α in metabolic regulation?
Co-regulation of genes such as Apolipoprotein B (ApoB) involves physical interactions between HNF3γ and HNF4α. Proximity ligation assays (PLAs) and fluorescence resonance energy transfer (FRET) quantify these interactions. Disrupting HNF4α in Hnf3g⁻/⁻ mice exacerbates lipid homeostasis defects, suggesting synergistic roles .
Methodological Considerations
Q. What experimental approaches validate HNF3γ’s role in hepatocyte differentiation?
- Embryonic stem cell (ESC) differentiation : Overexpression of FOXA3 mRNA drives hepatocyte lineage commitment, assessed via albumin secretion and urea cycle activity .
- Primary hepatocyte cultures : HNF3γ knockdown reduces Cyp3a4 expression, measured by metabolizing fluorescent substrates (e.g., BOMCC) .
Q. How do researchers resolve conflicting data on HNF3γ’s involvement in bile acid transport?
Contradictory reports on bile acid transporter regulation (e.g., NTCP, OATP1B1) are addressed by:
Q. What statistical methods are critical for analyzing HNF3γ-dependent transcriptional networks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
